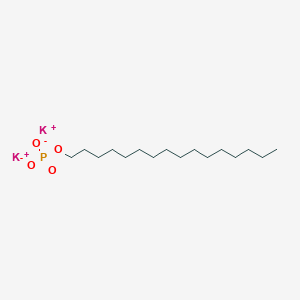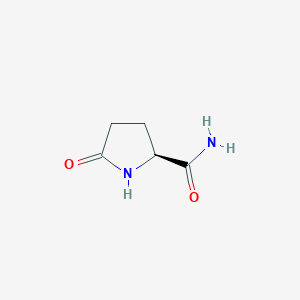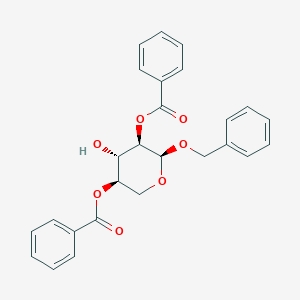
Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside is a sophisticated compound belonging to the class of monosaccharides and glycosides. It is known for its significant role in biomedical research, particularly in the treatment of cancerous ailments such as leukemia and breast cancer. The compound’s molecular formula is C26H24O7, and it has a molecular weight of 448.46 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside typically involves the protection of hydroxyl groups in D-xylopyranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions, ensuring high purity and quality. The production scale can range from kilograms to metric tons, with cleanroom environments maintained at Class 100 to Class 100,000 standards.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be employed to modify the benzoyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various benzoylated derivatives and deprotected forms of the compound .
Scientific Research Applications
Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studies involving enzyme inhibition and cellular pathways.
Medicine: It shows promise in the treatment of cancer, particularly leukemia and breast cancer, by inhibiting pivotal enzymes involved in cancer progression.
Industry: The compound is used in the production of high-purity glycosides for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside involves the inhibition of pivotal enzymes within cellular pathways. This inhibition disrupts the progression of cancerous cells, particularly in leukemia and breast cancer. The compound targets specific molecular pathways, leading to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
- Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside
- Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyluronate
Comparison: Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside stands out due to its specific application in cancer treatment and its ability to inhibit enzymes involved in cancer progression. Similar compounds may share structural features but differ in their specific biological activities and applications .
Properties
IUPAC Name |
[(3R,4S,5R,6S)-5-benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c27-22-21(32-24(28)19-12-6-2-7-13-19)17-31-26(30-16-18-10-4-1-5-11-18)23(22)33-25(29)20-14-8-3-9-15-20/h1-15,21-23,26-27H,16-17H2/t21-,22+,23-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXGOHFSIPDOM-VUMQFKOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
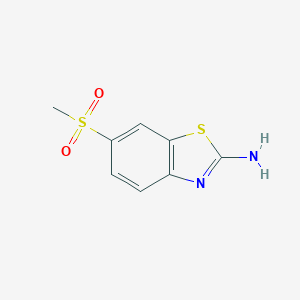
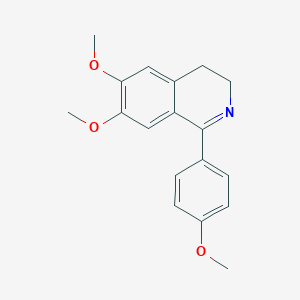


![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)
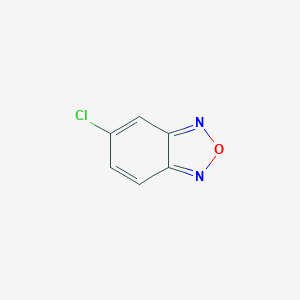

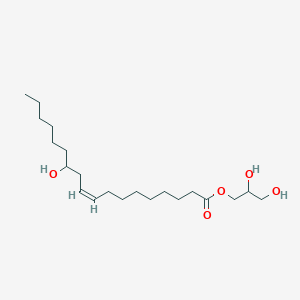
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)

![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)

